6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride
描述
6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride, also known as TPT-260, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity and a favorable safety profile.
作用机制
The mechanism of action of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits the activation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride also induces cell cycle arrest and apoptosis by regulating the expression of key cell cycle regulators and apoptotic proteins.
Biochemical and Physiological Effects:
6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. In vivo studies have shown that 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits tumor growth and metastasis, and improves survival in animal models of cancer. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride is its potent antitumor activity, which has been demonstrated in preclinical studies. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride also has a favorable safety profile, with no significant toxicity observed in animal studies. However, there are some limitations to using 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in lab experiments. One limitation is the limited availability of the compound, which may make it difficult to perform large-scale studies. Another limitation is the lack of clinical data on the efficacy and safety of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in humans, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for the development and study of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in animal models and humans. This will provide important information on the optimal dosing and administration of the compound. Another direction is the evaluation of the efficacy and safety of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in clinical trials, which will determine its potential as a therapeutic agent for the treatment of cancer. Finally, the development of combination therapies that include 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride may enhance its antitumor activity and improve its efficacy in the clinic.
合成方法
The synthesis of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride involves several steps, starting with the reaction of 2-ethyl-4-methylthiazole with 2-chloro-5-nitrobenzoic acid to form the intermediate compound 2-ethyl-4-methyl-5-nitrothiazole-2-carboxylic acid. The intermediate is then reacted with 1-piperidin-1-yl-2-(thiophen-2-yl)ethanone to form the final product, 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has potent antitumor activity and can inhibit the growth of tumor xenografts in mice. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
属性
IUPAC Name |
6-ethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-10-8-11-12(14-9-15-13(11)17-10)16-6-4-3-5-7-16;/h8-9H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAUGLBFTFXNLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385503 | |
Record name | 6-Ethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-piperidin-1-yl-thieno[2,3-d]pyrimidine | |
CAS RN |
5251-80-9 | |
Record name | 6-Ethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。